molecular formula C7H9N3O4 B2822092 Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS No. 1005640-17-4

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B2822092
CAS No.: 1005640-17-4
M. Wt: 199.166
InChI Key: HSDMJNVKZOKGSY-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative featuring a nitro group at the 4-position and a methyl ester moiety. Pyrazoles are aromatic heterocycles with two adjacent nitrogen atoms, and nitro-substituted pyrazoles are often explored for their reactivity in medicinal and agrochemical applications.

Properties

IUPAC Name

methyl 2-(3-methyl-4-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-9(8-5)4-7(11)14-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDMJNVKZOKGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (3-methyl-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: 3-methyl-4-amino-1H-pyrazol-1-yl)acetate.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate has been explored for its potential as a precursor in drug synthesis due to its biological activity. Notably, compounds derived from pyrazole structures have demonstrated anti-inflammatory properties.

Case Study : A library of pyrazolo[1,5-a]quinazolines was synthesized and screened for their ability to inhibit lipopolysaccharide-induced nuclear factor κB transcriptional activity in human monocytic cells. Among the compounds tested, several exhibited promising anti-inflammatory effects with IC50 values below 50 µM, indicating their potential as therapeutic agents against inflammatory diseases.

Agricultural Chemistry

The compound is being investigated for use in agricultural applications, particularly as a pesticide or herbicide. Its structural characteristics suggest potential effectiveness against specific pests or pathogens.

Research Findings : Studies indicate that pyrazole derivatives can inhibit certain enzymes involved in plant pathogen defense mechanisms, thus enhancing crop resilience. The unique structure of this compound may contribute to such inhibitory effects.

Data Table: Comparative Applications of Pyrazole Derivatives

Compound NameApplication AreaNotable Activity
This compoundPharmaceuticalAnti-inflammatory (IC50 < 50 µM)
Ethyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetateAgriculturalPotential insecticidal properties
Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetateMedicinalAntimicrobial activity against various pathogens

Microbial Inhibition

Research has also focused on the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have shown efficacy against a range of bacteria and fungi.

Research Overview : A study evaluated the antimicrobial activity of various pyrazole-derived hydrazones, revealing significant inhibitory effects on bacterial growth. This suggests that this compound could be developed into new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Imidazole-Based Ethyl Acetate Derivatives ()


Ethyl 2-(substituted imidazol-4-yl)acetates (Figure 1, A–F) share structural similarities with the target compound, differing primarily in their heterocyclic core (imidazole vs. pyrazole) and substituent patterns. Key distinctions include:

  • Heterocycle Reactivity: Imidazoles (two non-adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyrazoles, influencing their hydrogen-bonding capacity and biological activity.
  • In contrast, the nitro group in the target pyrazole derivative may confer oxidative stability or serve as a synthetic handle for further functionalization .
Table 1: Comparison of Structural Features
Compound Name Heterocycle Key Substituents Functional Group Potential Applications
Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate Pyrazole 3-methyl, 4-nitro Methyl ester Agrochemical intermediates
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (A) Imidazole 2,5-diphenyl Ethyl ester Anticancer agents
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (D) Imidazole 4-bromophenyl, 2-phenyl Ethyl ester Antimicrobial research

Triazole-Thioacetate Derivatives ()

Compounds such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Figure 5A) incorporate a triazole ring linked to a thioacetate group. The bicyclic terpene moiety in these derivatives further diversifies their pharmacokinetic profiles .

Horner–Wadsworth–Emmons (HWE) Reagents ()

Methyl 2-[Bis(benzylthio)phosphoryl]acetate is a phosphorus-containing HWE reagent used for stereoselective synthesis of α,β-unsaturated esters. While structurally distinct from the pyrazole derivative, both compounds share an acetate backbone. The HWE reagent’s phosphoryl group enables precise control over alkene geometry, contrasting with the nitro-pyrazole’s role as a building block for heterocyclic frameworks .

Biological Activity

Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate (CAS No. 956204-54-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, focusing on its role in anticancer and anti-inflammatory research.

This compound has the molecular formula C6H7N3O4C_6H_7N_3O_4 and a molecular weight of 185.14 g/mol. The compound features a pyrazole ring with a nitro group at the 4-position and a methyl group at the 3-position, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The general reaction scheme can be outlined as follows:

  • Preparation : Dissolve 3-methyl-4-nitro-1H-pyrazole in an organic solvent (e.g., DMF).
  • Base Addition : Add potassium carbonate to facilitate nucleophilic substitution.
  • Methylation : Introduce methyl bromoacetate and heat the mixture to promote the reaction.
  • Isolation : Cool the mixture, extract with an organic solvent, and purify through recrystallization.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with a pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23110.0
Other Pyrazole DerivativesVariousVaries

In vitro studies have shown that this compound can induce apoptosis in cancer cells, enhancing caspase activity and leading to morphological changes indicative of cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation.

Table 2: Anti-inflammatory Activity

CompoundTargetIC50 (µM)
This compoundNF-kB/AP-1<50
Other Pyrazole DerivativesVariousVaries

The mechanism of action is believed to involve inhibition of NF-kB signaling pathways, which are critical mediators of inflammation .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MDA-MB-231 cells at concentrations as low as 10 µM.
  • Inflammatory Disease Models : In animal models of inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Basic: How can researchers optimize the synthesis of Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate to improve yield and purity?

Methodological Answer:
Optimization involves precise control of reaction parameters:

  • Temperature: Elevated temperatures (60–80°C) promote nucleophilic substitution between pyrazole precursors and methyl bromoacetate .
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while dichloromethane (DCM) is preferable for acid-sensitive intermediates .
  • Catalysts: Use bases such as potassium carbonate to deprotonate the pyrazole nitrogen, accelerating esterification .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C4, methyl at C3). Key signals include the ester carbonyl (δ ~170 ppm in ¹³C) and pyrazole ring protons (δ 6.5–8.5 ppm in ¹H) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 228.0732 for C₈H₁₀N₃O₄⁺) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths and angles, validated using SHELXL (e.g., C–N bond distances ~1.34 Å for nitro groups) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Cross-Validation: Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) with XRD data to identify discrepancies in torsion angles or hydrogen bonding .
  • Dynamic Effects: Account for solvent polarity in NMR chemical shift calculations using COSMO-RS. Adjust for temperature-dependent conformational changes in NOESY experiments .
  • Error Analysis: Re-examine refinement parameters in SHELXL (e.g., ADPs, extinction corrections) to address outliers in XRD-derived bond lengths .

Advanced: What strategies enable functionalization of the pyrazole ring for derivatization studies?

Methodological Answer:

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at C4 precedes esterification, while bromine (Br₂/FeCl₃) introduces halogens for cross-coupling (e.g., Suzuki-Miyaura) .
  • Reductive Functionalization: Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, enabling diazotization and subsequent SNAr reactions .
  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to temporarily shield reactive sites during multi-step syntheses .

Advanced: How should researchers design mechanistic studies for nucleophilic substitution reactions involving this compound?

Methodological Answer:

  • Kinetic Profiling: Conduct time-resolved ¹H NMR to monitor intermediate formation (e.g., tetrahedral intermediates in ester hydrolysis) .
  • Isotopic Labeling: Use ¹⁵N-labeled pyrazole precursors to track nitro group participation in ring-opening reactions via 2D HMBC NMR .
  • Computational Modeling: Perform transition state analysis (IRC) with Gaussian09 to identify rate-limiting steps and solvent effects .

Advanced: What crystallographic refinement protocols are critical for resolving disordered solvent molecules in XRD studies?

Methodological Answer:

  • Disorder Modeling: In SHELXL, split occupancy refinement (PART command) resolves solvent molecules with partial occupancy. Apply SIMU/SADI restraints to maintain reasonable geometry .
  • Hydrogen Bonding: Use Olex2 to visualize N–H···O interactions (e.g., between pyrazole N–H and ester carbonyls) and validate with PLATON’s ADDSYM .
  • Validation Tools: Check Rint (<5%) and CC/CE metrics to ensure data quality. Address outliers with TWINABS for twinned crystals .

Advanced: How can in vitro assays evaluate the biological activity of derivatives?

Methodological Answer:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate. Calculate IC₅₀ via nonlinear regression .
  • Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa), normalizing to untreated controls. Validate selectivity via comparative IC₅₀ values .
  • Binding Studies: Utilize SPR (surface plasmon resonance) to measure affinity for target receptors (e.g., COX-2). Optimize buffer conditions (pH 7.4 PBS) to minimize non-specific binding .

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